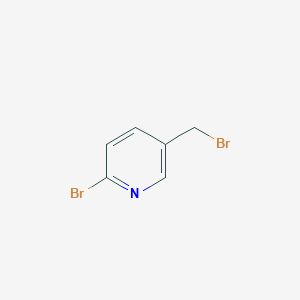

2-Bromo-5-(bromomethyl)pyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives as Synthetic Intermediates

Pyridine derivatives are of paramount importance in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. chemicalbook.comsigmaaldrich.com The nitrogen atom in the pyridine ring can act as a base or a nucleophile, while the ring itself can undergo electrophilic or nucleophilic substitution reactions. chemicalbook.comambeed.com This versatility allows chemists to construct diverse and complex molecules. Many top-selling drugs, potent herbicides and insecticides, and innovative organic materials for electronics incorporate a pyridine scaffold, underscoring the significance of pyridine derivatives as foundational components in industrial and academic research. chemicalbook.comsigmaaldrich.com

Contextualization of 2-Bromo-5-(bromomethyl)pyridine within Heterocyclic Chemistry Research

This compound, with the CAS number 101990-45-8, is a disubstituted pyridine that has garnered attention as a particularly useful synthetic intermediate. chemicalbook.com Its structure is characterized by two distinct reactive sites: a bromine atom attached to the pyridine ring at the 2-position and a bromomethyl group at the 5-position. sigmaaldrich.comachemblock.com This dual functionality makes it a versatile bifunctional linker.

The bromine atom on the aromatic ring is susceptible to removal or replacement through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. sigmaaldrich.comwikipedia.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. Simultaneously, the bromomethyl group (-CH₂Br) is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the attachment of a wide range of nucleophiles, effectively tethering the pyridine core to other molecular fragments.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101990-45-8 | chemicalbook.comachemblock.comsynquestlabs.com |

| Molecular Formula | C₆H₅Br₂N | chemicalbook.comachemblock.com |

| Molecular Weight | 250.92 g/mol | chemicalbook.comachemblock.com |

| Appearance | Solid | chemicalbook.comsigmaaldrich.com |

| Melting Point | 60-65 °C | chemicalbook.comchemicalbook.comabcr.com |

| Boiling Point | 296.9 ± 25.0 °C (Predicted) | chemicalbook.comchemicalbook.com |

| Density | 1.955 g/cm³ (Predicted) | chemicalbook.comchemicalbook.com |

| pKa | -0.12 ± 0.10 (Predicted) | chemicalbook.com |

| Solubility | Chloroform (Soluble), Methanol (Slightly) | chemicalbook.com |

Spectroscopic Features

While full, formally published spectra are not widely available, key spectroscopic characteristics can be anticipated based on the compound's structure and data from related analogs.

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have roughly equal abundance). Predicted mass-to-charge ratios for protonated adducts [M+H]⁺ are around 249.88616. uni.lu GC-MS data for the compound is available in spectral databases. spectrabase.comspectrabase.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. A characteristic singlet, integrating to two protons, would be observed for the benzylic protons of the bromomethyl (-CH₂Br) group.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six signals: five for the carbons of the pyridine ring and one for the carbon of the bromomethyl group. The carbon attached to the ring bromine (C2) and the bromomethyl carbon would be influenced by the deshielding effect of the halogen atoms. docbrown.info

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its application as a bifunctional building block for synthesizing more complex, often biologically active, molecules. Its value lies in the ability to introduce a 2-bromopyridine-5-methyl moiety into a target structure in a single step, with orthogonal reactivity at the two bromine atoms enabling sequential, controlled modifications.

A significant application is in the synthesis of potential therapeutics. For instance, this compound has been utilized as a key research chemical in the development of methyleneimidazole substituted biaryls, which have been investigated as inhibitors of human 17α-hydroxylase-17,20-lyase (CYP17A1), a key enzyme in steroid biosynthesis and a target for prostate cancer therapy. chemicalbook.com The bromomethyl group is used to alkylate an imidazole (B134444) nitrogen, while the 2-bromo position serves as a handle for subsequent cross-coupling reactions to build the biaryl structure.

Furthermore, the structural motif of a functionalized pyridine is critical in drug discovery. For example, a related compound, 2-(2-amino-5-bromo-benzoyl)pyridine, is a key intermediate in the synthesis of the intravenous anesthetic drug Remazolam. google.comnih.gov This highlights the importance of substituted bromopyridines as precursors to valuable pharmaceutical agents. The synthetic routes often involve reactions at positions ortho or para to the pyridine nitrogen, making reagents like this compound valuable for accessing specific substitution patterns that are crucial for biological activity.

The research trajectory for this compound and others like it is therefore heavily geared towards medicinal chemistry and the development of novel synthetic methodologies that exploit its dual reactivity to efficiently construct libraries of complex molecules for biological screening.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRMIKBAPPOPNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423714 | |

| Record name | 2-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101990-45-8 | |

| Record name | 2-Bromo-5-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Bromomethyl Pyridine

Regioselective Bromination Strategies for Pyridine (B92270) Precursors

The introduction of a bromomethyl group onto a pre-brominated pyridine ring requires precise control to ensure the desired isomer is obtained. The primary precursor for this transformation is 2-bromo-5-methylpyridine (B20793).

Radical Bromination Utilizing N-Bromosuccinimide (NBS)

A prevalent method for the synthesis of 2-bromo-5-(bromomethyl)pyridine involves the radical bromination of 2-bromo-5-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and is carried out in a suitable solvent like 1,2-dichloroethane (B1671644) or carbon tetrachloride under thermal conditions. The reaction proceeds via a free radical chain mechanism, where the initiator generates bromine radicals from NBS, which then selectively abstract a hydrogen atom from the methyl group at the 5-position of the pyridine ring. The resulting benzylic radical then reacts with another molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain.

A key challenge in this synthesis is controlling the degree of bromination, as over-bromination can lead to the formation of 2-bromo-5-(dibromomethyl)pyridine. The relative ratios of starting material, desired product, and the dibrominated byproduct are sensitive to reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.

| Precursor | Reagents | Initiator | Solvent | Conditions | Product |

| 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS) | 2,2'-azobis(isobutyronitrile) (AIBN) | 1,2-Dichloroethane | 85°C, 0.5h | This compound |

Photochemical Activation in Bromination Reactions

Photochemical activation offers an alternative to thermal initiation for the bromination of 2-bromo-5-methylpyridine. In this approach, a solution of the precursor and a brominating agent, such as bromine (Br₂) or NBS, in a solvent like dichloromethane (B109758) or carbon tetrachloride is irradiated with a lamp, often a high-wattage tungsten or halogen lamp. google.com The light provides the energy to homolytically cleave the bromine-bromine bond, generating the bromine radicals necessary to initiate the reaction. google.com This method can also lead to a mixture of mono- and di-brominated products, requiring careful control of the reaction time and stoichiometry to maximize the yield of this compound. ambeed.com

One documented procedure involves the irradiation of a solution of 2-bromo-5-methylpyridine and NBS in carbon tetrachloride with a 300-watt lamp for several hours. ambeed.com Another example uses a biphasic medium of dichloromethane and water with bromine as the reagent, illuminated by a halogen lamp. ambeed.com

| Precursor | Reagents | Activation | Solvent | Product |

| 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS) | 300-watt lamp | Carbon Tetrachloride | This compound |

| 2-Bromo-5-methylpyridine | Bromine (Br₂) | Halogen lamp (500 W) | Dichloromethane/Water | This compound |

Functional Group Transformations for Targeted Synthesis

The synthesis of this compound can also be approached through the transformation of other functional groups on the pyridine ring. This often involves a multi-step process starting from a different precursor.

Selective Oxidation and Reduction Pathways

A versatile strategy involves the initial synthesis of a related pyridine derivative, such as an aldehyde or a carboxylic acid, which can then be transformed into the desired bromomethyl group.

One pathway begins with the oxidation of 2-bromo-5-methylpyridine to 2-bromo-5-pyridinecarboxaldehyde. While strong oxidizing agents like potassium permanganate (B83412) have been reported to react violently with 2-bromo-5-methylpyridine, milder and more selective oxidizing agents are required for a controlled reaction. nih.gov For instance, manganese dioxide in the presence of sulfuric acid can be used for the selective oxidation of a methyl group to an aldehyde. pipzine-chem.com

Once 2-bromo-5-pyridinecarboxaldehyde is obtained, it can be reduced to 2-bromo-5-(hydroxymethyl)pyridine. This reduction can be achieved using various reducing agents. The resulting alcohol can then be converted to the target compound, this compound, through reaction with a brominating agent like phosphorus tribromide or hydrobromic acid. rsc.org

Alternatively, a precursor like ethyl 5-bromopyridine-2-carboxylate can be reduced to 2-bromo-5-pyridinecarboxaldehyde using a reducing agent such as lithium aluminum hydride at low temperatures. pipzine-chem.com

Grignard Reagent-Mediated Functionalization

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds and the introduction of functional groups onto the pyridine ring. A notable application in a related synthesis is the preparation of 2-bromo-5-pyridinecarboxaldehyde starting from 2,5-dibromopyridine (B19318). google.com In this method, a Grignard reagent, such as isopropyl magnesium chloride, undergoes a halogen-metal exchange with 2,5-dibromopyridine, preferentially at the more reactive 5-position. google.com The resulting pyridyl Grignard reagent is then reacted with N,N-dimethylformamide (DMF) to introduce the formyl group, yielding 2-bromo-5-pyridinecarboxaldehyde upon workup. google.com This aldehyde can then be further functionalized as described in the selective reduction pathway. This method is advantageous due to its mild reaction conditions and potential for high yields. google.com

| Starting Material | Key Reagents | Intermediate | Subsequent Steps |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride 2. N,N-Dimethylformamide (DMF) | 2-Bromo-5-pyridinecarboxaldehyde | Reduction to alcohol, then bromination |

Development of Efficient and Scalable Preparative Routes

For the synthesis of 2-bromo-5-pyridinecarboxaldehyde, a key intermediate, a patented method starting from 2,5-dibromopyridine and a Grignard reagent is highlighted for its suitability for industrial-scale production due to simple and mild process conditions, low cost, and high yield. google.com The direct radical bromination of 2-bromo-5-methylpyridine using NBS and a radical initiator also represents a common industrial approach, though careful control is required to minimize byproduct formation. The development of continuous flow processes for such radical brominations could offer improved control over reaction parameters and enhance safety and scalability.

Optimization of Reaction Conditions for Industrial Application

The primary and most direct route to this compound is the radical bromination of its precursor, 2-Bromo-5-methylpyridine. For industrial applications, the optimization of this transformation is critical to maximize efficiency, safety, and cost-effectiveness. Key parameters that are meticulously fine-tuned include the choice of brominating agent, radical initiator, solvent, and reaction temperature.

Key Optimization Parameters:

Brominating Agent: N-Bromosuccinimide (NBS) is frequently the agent of choice over liquid bromine for benzylic brominations on an industrial scale due to its solid nature, which makes it easier and safer to handle. It also allows for a slow and controlled release of bromine into the reaction mixture, minimizing side reactions.

Radical Initiator: The selection of a radical initiator is crucial for the reaction's success. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common initiators. AIBN is often preferred as it decomposes cleanly into radicals and nitrogen gas, a non-reactive byproduct. researchgate.netresearchgate.net The choice between AIBN and BPO can depend on the desired reaction temperature and the solubility in the chosen solvent system. stackexchange.com

Solvent: The solvent must be inert to the radical conditions. Halogenated solvents like carbon tetrachloride were historically used but are now largely phased out due to environmental concerns. More acceptable solvents for industrial processes include chlorobenzene (B131634) or acetonitrile.

Temperature and Light: The reaction is typically initiated by heat or UV light. The optimal temperature is linked to the half-life of the initiator used. For instance, AIBN has a lower decomposition temperature than BPO, allowing the reaction to proceed under milder conditions. stackexchange.com

Process Innovation: For large-scale manufacturing, modern approaches like continuous flow synthesis are being explored. organic-chemistry.orgnih.gov Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhance safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity with reduced reaction times compared to traditional batch processing. beilstein-journals.orgnih.govresearchgate.net

The following table summarizes how adjustments in these parameters can influence the outcome of the synthesis.

Table 1: Optimization of Radical Bromination for Industrial Synthesis

| Parameter | Option 1 | Option 2 | Industrial Consideration |

|---|---|---|---|

| Starting Material | 2-Bromo-5-methylpyridine | - | Availability and purity are crucial for final product quality. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Liquid Bromine (Br₂) | NBS is solid, safer, and easier to handle in large quantities. |

| Radical Initiator | AIBN | Benzoyl Peroxide (BPO) | AIBN produces inert N₂ gas, avoiding reactive byproducts. researchgate.netresearchgate.net |

| Solvent | Chlorobenzene | Acetonitrile | Choice depends on solubility, cost, and ease of removal post-reaction. |

| Initiation | Thermal (Heating) | UV Light | Thermal initiation is often more scalable and controllable in large reactors. |

| Processing | Batch Reaction | Continuous Flow | Continuous flow offers better safety, control, and efficiency for large-scale production. organic-chemistry.orgnih.gov |

Multistep Synthesis Strategies

The synthesis of this compound is inherently a multistep process, as it begins with the construction and functionalization of the pyridine ring itself. A common and economically viable strategy involves the synthesis of the key intermediate, 2-Bromo-5-methylpyridine, which is then subjected to bromination.

One patented industrial method for preparing 2-Bromo-5-methylpyridine proceeds in three main stages starting from 5-nitro-2-chloropyridine. google.com

Formation of the Methyl Group: The process begins with a condensation reaction between diethyl malonate and 5-nitro-2-chloropyridine. This is followed by decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine. google.com

Reduction of the Nitro Group: The nitro group of 5-nitro-2-methylpyridine is then reduced to an amine. This is typically achieved through catalytic hydrogenation using a Palladium on carbon (Pd/C) catalyst, resulting in 5-amino-2-methylpyridine (B47470). google.com

Sandmeyer-type Reaction: The final step in forming the precursor is the conversion of the amino group to a bromo group. The 5-amino-2-methylpyridine is treated with an acid, followed by the addition of bromine and an aqueous solution of sodium nitrite. This diazotization and subsequent bromination yield the desired 2-Bromo-5-methylpyridine. google.com An alternative synthesis route for this precursor starts from 5-methylpyridin-2-amine, which undergoes a reaction with hydrobromic acid and sodium nitrite. chemicalbook.com

Once 2-Bromo-5-methylpyridine is obtained, the final step is the side-chain bromination of the methyl group, as detailed in the previous section, to produce the target compound, this compound.

The following table outlines the key stages of this multistep synthesis pathway.

Table 2: Multistep Synthesis Pathway for 2-Bromo-5-methylpyridine

| Step | Starting Material | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 5-Nitro-2-chloropyridine | Diethyl malonate, Sodium/Sodium Hydride, Acid | 5-Nitro-2-methylpyridine | google.com |

| 2 | 5-Nitro-2-methylpyridine | H₂, Pd/C Catalyst | 5-Amino-2-methylpyridine | google.com |

| 3 | 5-Amino-2-methylpyridine | HBr, Br₂, NaNO₂ | 2-Bromo-5-methylpyridine | google.com |

| 4 | 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS), AIBN | This compound | - |

Investigations into the Chemical Reactivity of 2 Bromo 5 Bromomethyl Pyridine

Nucleophilic Substitution Chemistry

Reactivity at the Bromomethyl Site

The bromomethyl group at the 5-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the reaction. A variety of nucleophiles can displace the bromide ion, leading to the formation of a new carbon-nucleophile bond.

For instance, in the synthesis of novel thiophene (B33073) derivatives, 2-bromo-5-(bromomethyl)thiophene, a related compound, readily undergoes nucleophilic substitution at the bromomethyl position. nih.gov This highlights the general reactivity of the bromomethyl group attached to a heterocyclic ring.

Substitution Processes on the Pyridine Ring

The bromine atom at the 2-position of the pyridine ring is subject to nucleophilic aromatic substitution (SNAr). However, such reactions on halopyridines often require forcing conditions or the presence of an activating group. pearson.comrsc.org The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the α (2- and 6-) and γ (4-) positions.

In some cases, photostimulated reactions can promote nucleophilic substitution on 2-bromopyridine (B144113) with certain nucleophiles. acs.org Additionally, the reaction of 2-bromopyridine with sodium amide to form 2-aminopyridine (B139424) proceeds via a nucleophilic substitution mechanism. pearson.com It is important to note that under certain conditions, migration of substituents on the pyridine ring can occur. clockss.org

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Cross-Coupling Studies (e.g., Suzuki-Miyaura Reaction)

The bromine atom on the pyridine ring of 2-Bromo-5-(bromomethyl)pyridine is a suitable handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds.

The Suzuki-Miyaura coupling is a powerful tool for synthesizing biaryl and heteroaryl compounds. beilstein-journals.orgresearchgate.netnih.govmdpi.comorganic-chemistry.orgnih.govillinois.edursc.orgorganic-chemistry.org In the context of 2-bromopyridines, these reactions are often carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand can be crucial for achieving high yields and selectivity, especially with challenging substrates like those containing basic nitrogen atoms. organic-chemistry.org

Research has shown that even unprotected amino groups on heteroaryl halides can be tolerated in Suzuki-Miyaura reactions, expanding the scope of this methodology. nih.gov The reaction conditions, including the solvent, base, and temperature, can be optimized to achieve the desired products in good to excellent yields. researchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions with Bromopyridine Derivatives

| Bromopyridine Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)2, ligand-free, O2 | 2-Phenylpyridine | Good to excellent | researchgate.net |

| 3-Halo-2-aminopyridine | Primary and secondary amines | RuPhos- and BrettPhos-precatalysts, LiHMDS | N3-substituted-2,3-diaminopyridines | Not specified | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4, K3PO4 | Novel pyridine derivatives | Moderate to good | mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | Various arylboronic acids | Pd(PPh3)4, K3PO4 | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76 | nih.govresearchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Not specified | Mixture of atropisomeric triarylpyridines | Not specified | beilstein-journals.org |

Alternative Metal-Mediated Coupling Methodologies

While palladium catalysis is prevalent, other transition metals can also mediate coupling reactions involving bromopyridines. For instance, multimetallic catalysis, employing a combination of two different metal catalysts, has been developed for cross-Ullmann reactions, coupling aryl bromides with aryl triflates. wisc.edu This approach can offer unique selectivity compared to single-metal systems. wisc.edu

Nickel-catalyzed cross-coupling reactions are also a viable alternative for the functionalization of bromopyridines. These reactions can sometimes offer different reactivity profiles or be more cost-effective than their palladium-catalyzed counterparts.

Homocoupling and Dimerization Pathways

Under certain reaction conditions, 2-bromopyridine derivatives can undergo homocoupling or dimerization to form 2,2'-bipyridines. researchgate.netresearchgate.net This reaction is often promoted by palladium catalysts in the presence of a reducing agent. For example, the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been achieved using a palladium acetate (B1210297) catalyst system. researchgate.net

The synthesis of 2,2'-bipyridines is of significant interest as these compounds are important ligands in coordination chemistry and have applications in materials science. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring, a heteroaromatic system, is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation arises from the electron-withdrawing effect of the nitrogen atom, which reduces the electron density of the aromatic ring. In the case of this compound, the presence of two electron-withdrawing bromine atoms further deactivates the ring, making EAS reactions challenging.

Electrophilic attack on the pyridine nucleus generally occurs at the 3- or 5-position, as these are less deactivated than the 2-, 4-, and 6-positions. google.com For substituted pyridines, the position of the incoming electrophile is directed by the existing substituents. In this compound, the directing effects of both the bromo and bromomethyl groups must be considered. The bromine at the 2-position is a deactivating ortho-, para-director, while the bromomethyl group at the 5-position is a deactivating meta-director.

Research into the nitration and sulfonation of related bromopyridine derivatives provides insight into the expected reactivity of this compound. For instance, the nitration of 2-aminopyridine, after initial bromination, leads to the formation of 2-amino-5-bromo-3-nitropyridine. orgsyn.org This suggests that the 3-position is a viable site for electrophilic attack.

Nitration Studies

The nitration of bromopyridine derivatives typically requires harsh conditions, such as the use of fuming nitric acid in concentrated sulfuric acid, often at elevated temperatures. The reaction of 2-amino-5-bromopyridine (B118841) with nitric acid in sulfuric acid at temperatures between 0°C and 60°C yields 2-amino-5-bromo-3-nitropyridine. orgsyn.org This indicates that despite the deactivating bromo group, nitration can proceed at the adjacent 3-position.

| Reactant | Reagents | Product | Yield | Reference |

| 2-Amino-5-bromopyridine | HNO₃, H₂SO₄ | 2-Amino-5-bromo-3-nitropyridine | High | orgsyn.org |

Sulfonation Studies

Aromatic sulfonation is a reversible reaction that can be used to introduce a sulfonic acid group onto an aromatic ring. wikipedia.org The sulfonation of 2-bromopyridine can lead to the formation of 2-bromopyridine-3-sulfonic acid. matrix-fine-chemicals.com This further supports the regioselectivity of electrophilic attack at the 3-position of a 2-bromopyridine system.

| Reactant | Product | Reference |

| 2-Bromopyridine | 2-Bromopyridine-3-sulfonic acid | matrix-fine-chemicals.com |

For this compound, electrophilic substitution is predicted to be challenging due to the cumulative deactivating effects of the substituents. However, based on related systems, any successful substitution would most likely occur at the 3-position, which is ortho to the 2-bromo group and meta to the 5-(bromomethyl) group.

Oxidative and Reductive Transformation Studies

The chemical reactivity of this compound is also characterized by its susceptibility to oxidative and reductive transformations, targeting both the pyridine ring and its substituents.

Oxidative Transformations

The bromomethyl group at the 5-position is a primary site for oxidation. A common transformation is the oxidation of the bromomethyl group to an aldehyde, yielding 2-bromo-5-formylpyridine. This conversion is a valuable step in the synthesis of more complex molecules. One patented method describes the preparation of 2-bromo-5-formylpyridine from 2,5-dibromopyridine (B19318) via a Grignard reaction followed by the addition of dimethylformamide (DMF). google.com While not a direct oxidation of the bromomethyl group, it highlights the synthesis of the corresponding aldehyde.

| Starting Material | Reagents | Product | Key Feature | Reference |

| 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride 2. DMF | 2-Bromo-5-formylpyridine | Formation of the aldehyde at the 5-position | google.com |

Reductive Transformations

Reductive processes involving this compound can proceed at several sites. The bromine atoms on the pyridine ring can be removed through various reductive methods. Additionally, the pyridine ring itself can be reduced under certain conditions.

Studies on related compounds, such as the reductive homocoupling of 2-bromo-5-(trifluoromethyl)pyridine, demonstrate a potential reaction pathway. This type of reaction, often catalyzed by palladium complexes, can lead to the formation of bipyridine structures.

Furthermore, the reduction of the bromomethyl group is a feasible transformation. For instance, the reduction of similar bromomethyl-substituted heterocyclic compounds has been achieved using reagents like sodium borohydride.

Radical-Mediated Reactions and Electron-Induced Processes

Radical-Mediated Reactions

Radical reactions provide an alternative pathway for the functionalization of this compound. A key radical-mediated process is the bromination of the methyl group of a precursor molecule, 2-bromo-5-methylpyridine (B20793), to synthesize the target compound. This type of reaction, known as free radical bromination, is typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile) and uses a brominating agent such as N-bromosuccinimide (NBS). byjus.comyoutube.com

| Precursor | Reagents | Product | Reaction Type | Reference |

| 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS), AIBN or UV light | This compound | Free Radical Bromination | byjus.comyoutube.com |

Electron-Induced Processes

The interaction of this compound with low-energy electrons can lead to dissociation through a process known as dissociative electron attachment (DEA). mdpi.com In this process, the molecule captures an electron to form a transient negative ion, which then fragments. For brominated aromatic compounds, a common fragmentation pathway is the cleavage of the carbon-bromine bond. researchgate.netresearchgate.net

Studies on the electron-impact dissociative ionization of pyridine have shown that the molecule can fragment in various ways, including the loss of hydrogen atoms. nipne.ro For this compound, electron attachment is expected to induce the dissociation of a bromide ion (Br⁻), particularly from the bromomethyl group, due to the relative weakness of the C-Br bond in this position. This process is relevant in understanding potential radiation-induced damage to such molecules. researchgate.net

| Process | Key Feature | Expected Product | Reference |

| Dissociative Electron Attachment (DEA) | Cleavage of the C-Br bond upon electron capture | Formation of a bromide ion (Br⁻) and a pyridinylmethyl radical | mdpi.comresearchgate.netresearchgate.net |

Applications of 2 Bromo 5 Bromomethyl Pyridine in Synthetic Chemistry and Allied Fields

Building Blocks for Complex Heterocyclic Structures

The dual reactivity of 2-bromo-5-(bromomethyl)pyridine makes it a key precursor for the synthesis of intricate heterocyclic systems. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo substituent on the pyridine (B92270) ring can participate in various cross-coupling reactions. This allows for a modular approach to constructing complex molecules with tailored properties.

Synthesis of Polydentate Ligands (e.g., Bipyridines, Terpyridines)

Polydentate ligands, particularly those based on bipyridine and terpyridine frameworks, are of significant interest due to their wide applications in coordination chemistry, catalysis, and materials science. This compound serves as a crucial starting material for introducing functionalized pyridine moieties into these ligand systems.

A key strategy involves the homocoupling of this compound to form 5,5′-bis(bromomethyl)-2,2′-bipyridine. This can be achieved through methods like the Ullmann coupling, which involves the copper-promoted coupling of two aryl halides. byjus.comwikipedia.orgwikipedia.orgorganic-chemistry.org While the classic Ullmann reaction often requires harsh conditions, modern variations with palladium or nickel catalysts offer milder alternatives. mdpi.com The resulting 5,5′-bis(bromomethyl)-2,2′-bipyridine is a versatile intermediate where the bromomethyl groups can be further functionalized to create more complex polydentate ligands. researchgate.netorgsyn.orgorgsyn.org

For the synthesis of unsymmetrical bipyridines and terpyridines, cross-coupling reactions such as the Stille coupling are employed. researchgate.netnih.gov In this approach, a stannylated pyridine derivative is coupled with a bromo-pyridine compound in the presence of a palladium catalyst. While not directly starting from this compound in all cited examples, the principles can be applied to it, reacting it with a suitable organotin reagent to construct the desired bipyridine or terpyridine backbone.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Ullmann Coupling | This compound | Copper | Symmetrical Bipyridine | byjus.comwikipedia.org |

| Stille Coupling | Organotin-pyridine derivative, Bromo-pyridine derivative | Palladium catalyst | Unsymmetrical Bipyridine/Terpyridine | researchgate.netnih.gov |

| Suzuki Coupling | Arylboronic acid, Bromo-pyridine derivative | Palladium catalyst | Aryl-substituted Pyridines |

Preparation of Bridged and Fused Pyridine Systems

The reactivity of this compound also lends itself to the synthesis of bridged and fused pyridine systems. The bromomethyl group can be used to introduce tethers that can subsequently be cyclized to form bridged structures.

Furthermore, intramolecular cyclization reactions of derivatives of this compound can lead to the formation of fused heterocyclic systems. For instance, intramolecular C-H arylation can be a powerful tool for constructing such scaffolds. While not always starting directly from this compound, the synthetic strategies are applicable. For example, a pyridine derivative with a suitably positioned aryl halide can undergo palladium-catalyzed intramolecular C-H arylation to yield a fused polycyclic aromatic system. This highlights the potential of this compound as a precursor for more complex, rigid structures.

Precursors for Bioactive Molecules and Pharmaceutical Research

The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active compounds. nih.govresearchgate.netunison.mxdntb.gov.uascilit.com The ability of this compound to serve as a versatile building block for diverse pyridine-containing molecules makes it a valuable tool in pharmaceutical research and drug discovery.

Design and Synthesis of Enzyme Inhibitors

Enzyme inhibition is a key mechanism of action for many therapeutic agents. Pyridine-based molecules have been shown to be effective inhibitors of various enzymes, including kinases, which play a crucial role in cell signaling and are often dysregulated in diseases like cancer. nih.govresearchgate.netnih.gov

Derivatives of this compound can be elaborated into potent enzyme inhibitors. For example, by utilizing the reactivity of both the bromo and bromomethyl groups, various substituents can be introduced to target the active site of specific enzymes. Although direct synthesis from this compound is not always explicitly detailed in the literature for all known inhibitors, its role as a precursor is evident from the common synthetic pathways for pyridine derivatives.

| Enzyme Target | Inhibitor Scaffold | Key Synthetic Reactions |

| Tyrosine Kinases | Bromo-pyrimidine derivatives | Multi-step synthesis from bromo-dihalopyrimidines |

| Protein Kinase B/Akt | Pyridine-pyrazolopyridine derivatives | Multi-step synthesis |

| MAO | 1H-Chromeno[3,2-c]pyridine derivatives | Not specified |

Development of Pharmacologically Relevant Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This compound provides a convenient entry point for the synthesis of novel pyridine-based scaffolds. The differential reactivity of its two bromine-containing functional groups allows for the stepwise introduction of various pharmacophores, leading to libraries of compounds for biological screening.

The synthesis of such scaffolds often involves a series of reactions, including nucleophilic substitutions at the bromomethyl position and cross-coupling reactions at the 2-bromo position. These modifications can be used to modulate the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability, which are critical for their pharmacological profile.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine derivatives, SAR studies have revealed key structural features that contribute to their efficacy as, for example, anticancer agents. nih.govresearchgate.netunison.mxdntb.gov.uascilit.com

By systematically modifying the structure of molecules derived from this compound and evaluating their biological activity, researchers can identify the pharmacophores responsible for the desired therapeutic effect. For instance, studies on various pyridine-containing compounds have shown that the nature and position of substituents on the pyridine ring can significantly impact their antiproliferative activity. The presence of halogens, such as the bromine atom in the parent compound, can influence the electronic properties and binding interactions of the molecule with its target. nih.govresearchgate.netunison.mxdntb.gov.uascilit.com

The table below summarizes general SAR findings for pyridine derivatives, which can be applied to compounds synthesized from this compound.

| Structural Modification | Impact on Anticancer Activity |

| Introduction of -OH, -OMe, -C=O, -NH2 groups | Generally enhances activity |

| Presence of halogen atoms | Can either increase or decrease activity depending on the specific compound and target |

| Introduction of bulky groups | Often leads to decreased activity |

Contributions to Materials Science and Polymer Chemistry

The bifunctional nature of this compound, featuring two reactive bromine sites with different reactivities, makes it a valuable building block in materials science and polymer chemistry. The presence of the pyridine ring introduces specific electronic and coordination properties into the final materials.

Monomer Synthesis for Functional Polymers

This compound serves as a key monomer in the synthesis of functional polymers. Its dual reactivity allows for various polymerization strategies. The bromomethyl group is susceptible to nucleophilic substitution, while the bromo-substituent on the pyridine ring can participate in cross-coupling reactions. This enables the creation of polymers with tailored architectures and functionalities.

One common approach involves the polymerization of this compound to form polymers with pendant pyridine units. These pyridine moieties can then be used for post-polymerization modifications, such as quaternization to introduce ionic groups or coordination with metal ions to create metallopolymers. These functional polymers find applications in areas like ion-exchange resins and as polymer-supported catalysts. ambeed.com

The following table summarizes the properties of this compound relevant to its use as a monomer.

| Property | Value |

| CAS Number | 101990-45-8 |

| Molecular Formula | C6H5Br2N |

| Molecular Weight | 250.92 g/mol |

| Purity | Typically >97% |

| Physical Form | Solid |

This data is compiled from multiple sources. sigmaaldrich.comachemblock.comsynquestlabs.com

Development of Novel Electronic or Optical Materials

The unique electronic properties of the pyridine ring, combined with the processability afforded by polymer chains, make this compound an attractive component for novel electronic and optical materials. ambeed.com The incorporation of this pyridine derivative into larger conjugated systems can influence the material's photophysical properties, such as absorption and emission wavelengths.

Researchers have explored the use of this compound in the synthesis of materials for various applications, including:

Organic Light-Emitting Diodes (OLEDs): The pyridine unit can be incorporated into emissive or charge-transporting layers of OLED devices. ambeed.com

Organic Photovoltaics (OPVs): Polymers derived from this monomer can be designed to have suitable energy levels for use in the active layer of solar cells. ambeed.com

Non-Linear Optical (NLO) Materials: The polarizable nature of the pyridine ring can contribute to the NLO properties of the final material. ambeed.com

The following table details some of the material science applications for which this compound is a relevant building block.

| Material Application | Relevance of this compound |

| Organic Field-Effect Transistors (OFETs) | Used in the synthesis of organic semiconductors. ambeed.com |

| Liquid Crystal (LC) Materials | A component in the synthesis of complex liquid crystal structures. ambeed.com |

| Aggregation-Induced Emission (AIE) Materials | Incorporated into molecules that exhibit enhanced emission in the aggregated state. bldpharm.com |

Role in Catalysis and Ligand Design

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent coordinating site for metal ions. This property is extensively utilized in the design of ligands for various catalytic applications.

Ligands for Asymmetric Transformations

In the field of asymmetric catalysis, where the selective synthesis of a single enantiomer of a chiral molecule is desired, the design of chiral ligands is paramount. This compound can be used as a scaffold to synthesize more complex chiral ligands. The reactive bromomethyl group allows for the attachment of chiral auxiliaries, while the pyridine nitrogen coordinates to the metal center, creating a chiral environment around the catalytically active site.

While direct applications of this compound itself as a ligand in asymmetric transformations are not extensively reported, its derivatives play a crucial role. For instance, it can be a precursor to bipyridine or other polydentate ligands that are fundamental in asymmetric catalysis. The synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands has been reported, which are used in catalytic reactions. researchgate.net

Applications in Homogeneous and Heterogeneous Catalysis

The versatility of this compound extends to both homogeneous and heterogeneous catalysis.

Homogeneous Catalysis: In homogeneous systems, ligands derived from this compound can be used to tune the electronic and steric properties of a metal catalyst, thereby influencing its activity, selectivity, and stability. For example, palladium-catalyzed amination reactions have been successfully carried out using ligands derived from related bromopyridines. researchgate.net

Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, ligands can be immobilized on solid supports. mdpi.com The bromomethyl group of this compound provides a convenient handle for grafting onto materials like silica (B1680970) or polymers. This leads to the formation of heterogeneous catalysts where the active catalytic species are anchored to a solid phase, facilitating their easy removal from the reaction mixture. mdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Bromo-5-(bromomethyl)pyridine, both ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

In the ¹H NMR spectrum, the hydrogen atoms on the pyridine (B92270) ring and the bromomethyl group exhibit distinct chemical shifts. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns dictated by the positions of the bromine atom and the bromomethyl group. The protons of the bromomethyl (-CH₂Br) group are expected to show a singlet in the range of δ 4.5-5.0 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent bromine atom.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom of the bromomethyl group typically resonates at approximately 30-40 ppm. libretexts.org The carbons of the pyridine ring appear in the aromatic region (around 120-150 ppm). testbook.comresearchgate.net The carbon atom attached to the bromine (C2) is expected to be significantly shifted, as is the carbon attached to the bromomethyl group (C5). The electronegativity of the nitrogen atom in the pyridine ring also influences the chemical shifts of the ring carbons. testbook.comresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.8 | - |

| H4 | ~7.6 | - |

| H6 | ~8.5 | - |

| -CH₂Br | ~4.6 | ~32 |

| C2 | - | ~142 |

| C3 | - | ~128 |

| C4 | - | ~140 |

| C5 | - | ~135 |

| C6 | - | ~150 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in confirming its structure. The molecular formula of the compound is C₆H₅Br₂N, with a molecular weight of approximately 250.92 g/mol . spectrabase.comsigmaaldrich.comachemblock.comchemicalbook.comstenutz.eu

The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). miamioh.edu This results in a distinctive M, M+2, and M+4 peak cluster for the molecular ion, where the relative intensities are approximately 1:2:1.

Electron impact (EI) ionization often leads to fragmentation. libretexts.org Common fragmentation pathways for this compound would likely involve the loss of a bromine atom (Br•), a bromomethyl radical (•CH₂Br), or the entire bromomethyl group. chemguide.co.uk The fragmentation pattern provides a fingerprint that can be used to identify the compound. spectrabase.comlibretexts.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| [M]⁺ | [C₆H₅Br₂N]⁺ | ~249, 251, 253 |

| [M-Br]⁺ | [C₆H₅BrN]⁺ | ~170, 172 |

| [M-CH₂Br]⁺ | [C₅H₃BrN]⁺ | ~156, 158 |

| [C₅H₄N]⁺ | Pyridyl cation | ~78 |

Note: m/z values are based on the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ group (around 2850-2960 cm⁻¹). The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Br bonds.

X-ray Crystallography for Solid-State Structure Determination.libretexts.org

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the search results, analysis of related structures like 2,6-bis(bromomethyl)pyridine (B1268884) provides insights into the expected structural features. nih.gov

In the solid state, the pyridine ring is expected to be essentially planar. The bromomethyl group, however, possesses conformational flexibility due to rotation around the C5-C(H₂) bond. The conformation adopted in the crystal will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions. The C-Br bond lengths within the bromomethyl group and to the pyridine ring, as well as the various bond angles, can be precisely determined. For instance, in 2,6-bis(bromomethyl)pyridine, the C-Br vectors of the bromomethyl groups are nearly perpendicular to the plane of the pyridine ring. nih.gov

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, potential interactions include halogen bonding (Br···N or Br···Br interactions), hydrogen bonding (C-H···N or C-H···Br), and π-π stacking interactions between the pyridine rings. The study of the crystal packing reveals how these interactions direct the formation of the solid-state architecture. For example, in the crystal structure of 2-bromo-5-methylpyridine (B20793), weak C-H···N interactions link the molecules into chains. researchgate.net In contrast, 2,6-bis(bromomethyl)pyridine exhibits π-π stacking interactions between adjacent pyridine rings. nih.gov

Theoretical and Computational Chemistry of 2 Bromo 5 Bromomethyl Pyridine

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the intricacies of 2-Bromo-5-(bromomethyl)pyridine. These studies provide a foundational understanding of its electronic properties and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. aps.orgnih.gov It is a popular and versatile method in quantum chemistry. aps.orgnih.gov DFT studies on molecules similar to this compound, such as 2,6-bis(bromomethyl)pyridine (B1268884) and 2-acetylamino-5-bromo-6-methylpyridine, have been conducted to understand their optimized geometry, vibrational frequencies, and electronic properties. nih.gov For instance, in a study on 2,6-bis(bromomethyl)pyridine, the B3LYP functional with a 6-311G(d,p) basis set was used to determine the molecule's optimized geometry and total energy. researchgate.net Such calculations are crucial for understanding the stability and conformation of the molecule.

The reactivity of a molecule is intrinsically linked to its electronic structure. DFT calculations provide various descriptors of reactivity. For example, the distribution of electron density, which can be visualized, helps in identifying the electron-rich and electron-deficient regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. pku.edu.cnimperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. pku.edu.cnethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive. For the related compound 2,6-bis(bromomethyl)pyridine, the HOMO-LUMO gap was calculated to be 4.65 eV, providing a measure of its chemical reactivity. The analysis of the spatial distribution of these frontier orbitals helps in understanding the pathways of chemical reactions. For instance, the locations of the HOMO and LUMO can indicate the sites for electron donation and acceptance, respectively. pku.edu.cn

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,6-bis(bromomethyl)pyridine | -9.58 | -4.93 | 4.65 |

Data for the table is based on a study of a related compound, 2,6-bis(bromomethyl)pyridine, and is used here for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netmdpi.com The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. wolfram.com

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and prone to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. researchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. researchgate.net In a study of 2,6-bis(bromomethyl)pyridine, the MESP diagram was used to investigate the relationship between the molecular structure and its physicochemical properties. For other pyridine (B92270) derivatives, MEP analysis has successfully identified the most reactive sites, with negative potential often localized on the nitrogen atom of the pyridine ring, making it a likely site for protonation and other electrophilic interactions. researchgate.netscispace.com

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, chemists can gain a detailed understanding of the transition states, intermediates, and energy barriers involved. This knowledge is instrumental in optimizing reaction conditions and predicting the formation of products. For instance, the synthesis of this compound from 2-bromo-5-methylpyridine (B20793) involves a radical bromination reaction, the mechanism of which can be investigated using computational methods to understand the stability of the radical intermediates and the selectivity of the reaction. ambeed.com

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties of this compound, which can aid in its characterization. nih.gov Techniques such as Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate UV-Vis spectra, providing information about the electronic transitions within the molecule. nih.gov Similarly, vibrational frequencies from IR and Raman spectra can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.gov For example, in the study of 2,6-bis(bromomethyl)pyridine, the calculated vibrational frequencies for C-H stretching were found in the range of 2998-3078 cm⁻¹.

In Silico Screening and Design of Derivatives

The framework of this compound serves as a scaffold for the in silico design and screening of new derivatives with desired properties. nih.govrsc.org By computationally modifying the structure, for example, by substituting the bromine atoms with other functional groups, it is possible to explore a vast chemical space and identify candidate molecules with enhanced biological activity or improved material properties. nih.govrsc.org These in silico methods, which can include molecular docking and quantitative structure-activity relationship (QSAR) studies, help to prioritize the synthesis of the most promising derivatives, thereby saving time and resources in the drug discovery and material design processes. nih.govnih.gov

Future Research Directions and Emerging Paradigms

Sustainable and Green Synthesis Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Bromo-5-(bromomethyl)pyridine, future research will likely prioritize the replacement of traditional brominating agents, which are often hazardous and produce significant waste, with greener alternatives. This includes exploring enzymatic or electrocatalytic bromination reactions that can proceed under milder conditions and with higher atom economy. Furthermore, the use of greener solvent systems, such as supercritical fluids or aqueous-based media, is a key area of investigation to minimize the environmental impact of the synthesis process. A reference in Green Chemistry from 2019 points towards the broader trend of developing more sustainable methods for the synthesis of pyridine (B92270) derivatives, which could be applicable to this compound. ambeed.com The aim is to develop processes that are not only more environmentally friendly but also more cost-effective and safer to operate at an industrial scale.

Exploration of Unprecedented Reactivity and Selectivity

While the reactivity of the two bromine atoms in this compound is differential, allowing for a degree of selective functionalization, there remains significant scope for exploring and exploiting more subtle aspects of its reactivity. Future research will likely delve into transition-metal-catalyzed cross-coupling reactions that can be tuned to selectively activate either the C-Br bond on the pyridine ring or the benzylic C-Br bond. The development of novel catalyst systems could enable unprecedented levels of selectivity, opening up new synthetic possibilities. Moreover, investigating the reactivity of this compound under non-traditional conditions, such as photochemical or mechanochemical activation, could lead to the discovery of novel reaction pathways and the synthesis of previously inaccessible molecular architectures.

Integration into Automated Synthesis and Flow Chemistry Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant step towards the rapid and efficient production of diverse compound libraries. Flow chemistry, in particular, offers several advantages for handling this reactive intermediate, including enhanced safety, precise control over reaction parameters, and the ability to perform multi-step syntheses in a continuous fashion. Future work will focus on developing robust and reliable flow protocols for the synthesis and subsequent functionalization of this compound. This will involve optimizing reaction conditions, developing in-line purification techniques, and integrating real-time analytical methods for process monitoring and control. Such platforms will be invaluable for accelerating drug discovery and materials science research.

Synergistic Applications in Interdisciplinary Research (e.g., Chemical Biology, Nanotechnology)

The unique structural features of this compound make it an attractive building block for applications in a variety of interdisciplinary fields. In chemical biology, its bifunctional nature allows it to be used as a linker to conjugate biomolecules, such as proteins or nucleic acids, to other molecules of interest, including fluorescent dyes or drug payloads. This can facilitate the development of novel diagnostic tools and targeted therapeutics. In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles, imparting specific chemical properties or enabling their self-assembly into more complex nanostructures. These functionalized nanomaterials could find applications in areas such as catalysis, sensing, and drug delivery.

Q & A

Q. What are the most reliable synthetic routes for preparing 2-Bromo-5-(bromomethyl)pyridine?

The compound can be synthesized via bromination of 5-methylpyridine derivatives. A common approach involves using N-bromosuccinimide (NBS) as a brominating agent in a solvent like carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN) at reflux conditions . Alternative methods may employ direct bromination of pre-functionalized pyridines, such as brominating 5-(hydroxymethyl)pyridine using PBr₃ or HBr/AcOH . Reaction progress should be monitored by TLC or LCMS, followed by purification via flash chromatography (e.g., 15% EtOAc/heptane) .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and bromine integration.

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.

- Chromatography : HPLC or GC to assess purity (>95% by area normalization).

- Melting Point Analysis : Compare observed mp (e.g., 41–43°C for related bromopyridines) with literature values to detect impurities . Cross-referencing with databases like NIST Chemistry WebBook ensures data accuracy .

Q. How should researchers handle and store this compound safely?

- Use PPE (gloves, goggles) and work in a fume hood due to its irritant properties (Hazard Statements: H315, H319) .

- Store in airtight containers at ambient temperatures, away from light and moisture to prevent decomposition .

- Dispose of waste via halogenated organic waste protocols.

Advanced Research Questions

Q. How can reaction conditions be optimized for selective bromination at the 5-methyl position?

- Solvent Choice : Non-polar solvents (CCl₄) favor radical bromination pathways, minimizing electrophilic side reactions .

- Catalyst Screening : Test radical initiators (e.g., AIBN vs. benzoyl peroxide) to modulate reaction rates.

- Temperature Control : Reflux conditions (100–110°C) enhance NBS efficiency but may require quenching to prevent over-bromination .

- Substituent Effects : Electron-donating groups (e.g., -CH₃) direct bromination to the para position, but steric hindrance may require adjusting reagent stoichiometry .

Q. What strategies mitigate challenges in cross-coupling reactions involving this compound?

- Catalytic Systems : Use Pd or Ni catalysts (e.g., Pd(PPh₃)₄) with ligands (bipyridines) to enhance reactivity in Suzuki or Ullmann couplings .

- Protecting Groups : Temporarily protect the bromomethyl group (e.g., as a silyl ether) to avoid undesired nucleophilic substitution during coupling .

- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) improve solubility and reaction homogeneity .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

- Purity Assessment : Re-crystallize the compound and compare chromatographic profiles (HPLC) with literature .

- Polymorph Screening : Analyze crystal forms via XRD to identify polymorphic variations .

- Collaborative Verification : Cross-check data with independent labs or databases like NIST .

Q. What role does this compound play in synthesizing bioactive heterocycles?

- Pharmaceutical Intermediates : It serves as a precursor for kinase inhibitors and antiviral agents via nucleophilic substitution or cross-coupling .

- Agrochemicals : Functionalization of the bromomethyl group enables derivatization into herbicidal or fungicidal compounds .

- Mechanistic Studies : The compound’s dual electrophilic sites (Br and CH₂Br) allow probing reaction regioselectivity in complex systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.